3-cyanopropane-1-sulfonic Acid
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Overview
Description
3-Cyanopropane-1-sulfonic acid is an organic compound with the molecular formula C4H7NO3S It is characterized by the presence of a cyano group (-CN) and a sulfonic acid group (-SO3H) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanopropane-1-sulfonic acid typically involves the reaction of 3-chloropropane-1-sulfonic acid with sodium cyanide. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as water or ethanol. The reaction can be represented as follows:
[ \text{Cl-CH}_2\text{-CH}_2\text{-CH}_2\text{-SO}_3\text{H} + \text{NaCN} \rightarrow \text{NC-CH}_2\text{-CH}_2\text{-CH}_2\text{-SO}_3\text{H} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
3-Cyanopropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Sulfonates (R-SO3^-)
Reduction: Amines (R-CH2-NH2)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyanopropane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyanopropane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the sulfonic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopropane-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of a sulfonic acid group.
3-Aminopropane-1-sulfonic acid: Contains an amino group instead of a cyano group.
3-Chloropropane-1-sulfonic acid: Contains a chlorine atom instead of a cyano group.
Uniqueness
3-Cyanopropane-1-sulfonic acid is unique due to the presence of both a cyano and a sulfonic acid group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
3-cyanopropane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c5-3-1-2-4-9(6,7)8/h1-2,4H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWXITZZPOYIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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